molecular formula C10H20N2O6S B1419752 2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate CAS No. 1185304-34-0

2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate

Cat. No.: B1419752
CAS No.: 1185304-34-0
M. Wt: 296.34 g/mol
InChI Key: RUYMXZYTRUELDF-UHFFFAOYSA-N
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Description

2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate is a chemical compound with the molecular formula C10H20N2O6S. It is primarily used in proteomics research applications . This compound is known for its unique structural features, which include a piperidine ring substituted with a methyl group and a sulfonyl group, as well as an ethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethylamine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted ethylamine derivatives.

Scientific Research Applications

2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, affecting their structure and function. The ethylamine moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a piperidine ring, sulfonyl group, and ethylamine moiety. This structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(2-methylpiperidin-1-yl)sulfonylethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S.C2H2O4/c1-8-4-2-3-6-10(8)13(11,12)7-5-9;3-1(4)2(5)6/h8H,2-7,9H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYMXZYTRUELDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)CCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate
Reactant of Route 2
2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate
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2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate
Reactant of Route 4
2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate
Reactant of Route 5
2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate
Reactant of Route 6
2-(2-Methyl-piperidine-1-sulfonyl)-ethylamine oxalate

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